

# Preclinical Pharmacodynamics of Miricorilant: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Miricorilant (CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator with a unique mixed agonist/antagonist profile.[1][2] It also demonstrates modest antagonism at the mineralocorticoid receptor (MR).[1] Developed by Corcept Therapeutics, Miricorilant is under investigation for the treatment of metabolic disorders, most notably metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH), and antipsychotic-induced weight gain.[3][4] Preclinical studies have been instrumental in elucidating its mechanism of action and therapeutic potential. This document provides a comprehensive technical guide to the preclinical pharmacodynamics of Miricorilant, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

## **Core Mechanism of Action**

**Miricorilant** functions as a selective GR modulator, exhibiting tissue-specific effects that differentiate it from classical GR antagonists like mifepristone. In preclinical models, it has demonstrated a dual action of GR antagonism and partial agonism, which contributes to its distinct pharmacological profile. Furthermore, it acts as an antagonist of the MR. This dual activity on both GR and MR pathways is implicated in its beneficial effects observed in preclinical models of metabolic disease. The high activity of **Miricorilant** in liver tissue and its direct effect on hepatocytes make it a promising candidate for liver-targeted therapies.



# **Signaling Pathway of Miricorilant in Hepatocytes**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of Miricorilant, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Miricorilant, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miricorilant Corcept Therapeutics AdisInsight [adisinsight.springer.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Preclinical Pharmacodynamics of Miricorilant: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609053#preclinical-pharmacodynamics-of-miricorilant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com